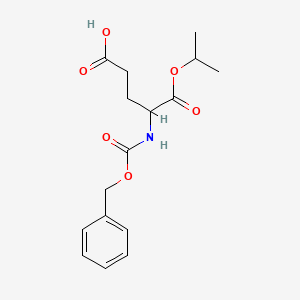
(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid is a complex organic compound with a unique structure that includes a phenylmethoxycarbonyl group, an oxo group, and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the use of protected amino acids and selective coupling reactions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxo derivatives, while reduction reactions can produce hydroxylated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Share similar structural features and biological activities.
Tetrazoles: Often used as isosteric replacements for carboxylic acids in medicinal chemistry.
Uniqueness
(4S)-5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
5-oxo-4-(phenylmethoxycarbonylamino)-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-11(2)23-15(20)13(8-9-14(18)19)17-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
NRSCPJKMEAHSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)

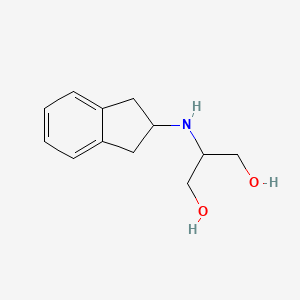

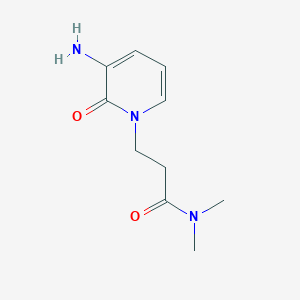
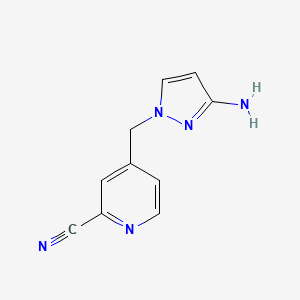

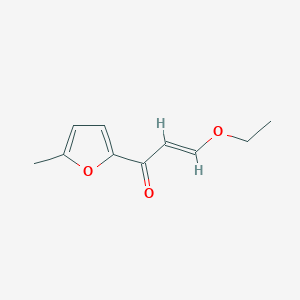
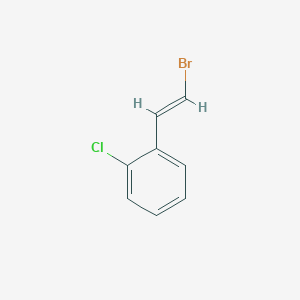
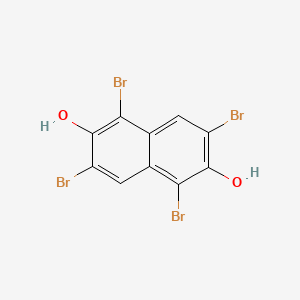

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)

